Fluorescein hydrazide
Overview
Description
Fluorescein hydrazide is a derivative of fluorescein, a highly fluorescent compound widely used in various scientific fields. This compound is known for its ability to form hydrazones with aldehydes and ketones, making it a valuable tool in chemical synthesis and biological research. Its unique fluorescent properties allow it to be used as a probe in various analytical and diagnostic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescein hydrazide can be synthesized through the reaction of fluorescein with hydrazine. The reaction typically involves the condensation of fluorescein with hydrazine hydrate in an organic solvent such as ethanol or methanol. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fluorescein hydrazide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: It can participate in redox reactions, altering its fluorescent properties.
Substitution Reactions: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Aldehydes and Ketones: Used in condensation reactions to form hydrazones.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions.
Major Products Formed
Hydrazones: Formed through condensation reactions with aldehydes and ketones.
Oxidized and Reduced Forms: Resulting from redox reactions.
Scientific Research Applications
Fluorescein hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of hydrazones and other derivatives.
Biology: Employed as a fluorescent probe for imaging and detecting biomolecules.
Medicine: Utilized in diagnostic assays and as a marker in various medical tests.
Industry: Applied in the development of sensors and analytical devices for detecting specific ions and molecules.
Mechanism of Action
The mechanism of action of fluorescein hydrazide involves its ability to form hydrazones with aldehydes and ketones. This reaction alters the fluorescent properties of the compound, allowing it to be used as a probe in various analytical applications. The molecular targets and pathways involved depend on the specific application, such as binding to specific biomolecules in biological assays.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: The parent compound, widely used for its fluorescent properties.
Fluorescein isothiocyanate: Another derivative used as a fluorescent labeling reagent.
Fluorescein diacetate: Used in cell viability assays.
Uniqueness
Fluorescein hydrazide is unique in its ability to form hydrazones with aldehydes and ketones, making it a versatile tool in chemical synthesis and biological research. Its fluorescent properties and reactivity with carbonyl compounds set it apart from other fluorescein derivatives.
Properties
IUPAC Name |
2-(3,6-dihydroxy-9H-xanthen-9-yl)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c21-22-20(25)14-4-2-1-3-13(14)19-15-7-5-11(23)9-17(15)26-18-10-12(24)6-8-16(18)19/h1-10,19,23-24H,21H2,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEJDHPRYHYLKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149007 | |
Record name | Fluorescein hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109653-47-6 | |
Record name | Fluorescein hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109653476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorescein hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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